N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

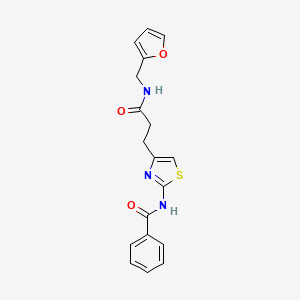

N-(4-(3-((Furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked to a propyl chain bearing a furan-2-ylmethyl amino group. The furan group contributes π-electron density, while the thiazole and benzamide groups enable hydrogen bonding and dipole interactions, critical for molecular recognition in biological systems .

Properties

IUPAC Name |

N-[4-[3-(furan-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-16(19-11-15-7-4-10-24-15)9-8-14-12-25-18(20-14)21-17(23)13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNUXCQBRHMGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. The final step often involves the coupling of the thiazole derivative with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohol derivatives.

Substitution: The benzamide group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, furan-2-carboxylic acids, and benzamide derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Studies have indicated that compounds containing thiazole and furan derivatives exhibit promising anticancer properties. The thiazole ring is often associated with the inhibition of tumor cell proliferation. Research has shown that similar thiazole-containing compounds can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Antimicrobial Properties

- Neurological Disorders

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted that thiazole derivatives can inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The incorporation of furan moieties enhances the efficacy of these compounds by improving their bioavailability and selectivity towards cancer cells .

Antimicrobial Research

In a comparative study on the antimicrobial efficacy of thiazole derivatives, it was found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The study suggested that modifications at the benzamide position could enhance activity against resistant strains .

Neuroprotective Effects

Research focusing on the neuroprotective potential of thiazole-containing compounds revealed that they could reduce oxidative stress markers in neuronal cells, thus providing a protective effect against neurodegeneration. This opens avenues for further exploration into their use as therapeutic agents for conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity to biological targets, while the benzamide group can facilitate interactions with cellular receptors and pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzamide Scaffolds

Compound 4g (N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Key Differences: The pyridin-3-yl group at the thiazole’s 4-position replaces the furan-containing propyl chain in the target compound. A 4-methylpiperazinylmethyl group at the thiazole’s 5-position introduces basicity and enhanced solubility compared to the target’s furan-2-ylmethyl amino group.

- Physicochemical Properties :

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Key Differences :

- A chloro substituent at the thiazole’s 5-position and difluorobenzamide moiety replace the target’s propyl-furan system.

- Electron-withdrawing groups (Cl, F) enhance stability but reduce solubility.

- Structural Insights :

N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ()

- Key Differences: A shorter ethyl chain links the thiazole to a 3-methoxybenzyl amino group, contrasting with the target’s propyl chain and furan-2-ylmethyl substituent. Furan-2-carboxamide replaces the benzamide in the target.

Substituent Effects on Bioactivity and Solubility

- Melting Points : Electron-deficient groups (Cl, F) and rigid structures (e.g., pyridine) increase melting points .

- Solubility : Polar substituents (piperazine, morpholine) improve aqueous solubility, while lipophilic groups (furan, methoxybenzyl) enhance membrane permeability .

Hydrogen Bonding and Crystal Packing

Biological Activity

The compound N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through the reaction of thioamide with a haloketone under basic conditions.

- Introduction of the Furan Group : The furan moiety is introduced via condensation reactions with furan derivatives.

- Attachment of Benzamide : The final structure is assembled through amide bond formation between the thiazole derivative and the benzamide component.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, thiazolidinones have been documented for their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiazolidinone A | 1.30 | HepG2 |

| Thiazolidinone B | 0.5 | A549 |

These compounds often exert their effects by interfering with cell cycle progression and promoting apoptotic pathways, making them promising candidates for further development as anticancer agents .

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and survival .

- Induction of Apoptosis : By modulating pathways that lead to cell death, the compound can effectively reduce tumor viability.

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, thiazole derivatives have shown promise in anti-inflammatory and antimicrobial activities. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and microbial growth through various biochemical pathways .

Study on Anticancer Activity

A study published in 2020 investigated a thiazole derivative structurally similar to this compound. The compound exhibited potent inhibitory activity against HepG2 cells with an IC50 value of 1.30 µM. In vivo studies demonstrated a tumor growth inhibition rate of approximately 48% compared to standard treatments .

Study on Anti-inflammatory Effects

Another research effort highlighted the anti-inflammatory potential of thiazole derivatives, demonstrating that they could significantly reduce levels of inflammatory markers in vitro. This suggests that this compound may also be beneficial in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for synthesizing N-(4-(3-((furan-2-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodology :

- Step 1 : Start with functionalized thiazole precursors, such as 5-R-benzylthiazol-2-yl amines, synthesized via arylation or acylation reactions (e.g., coupling 2-amino-5-arylmethylthiazole with furan-2-ylmethylamine) .

- Step 2 : Introduce the furan-2-ylmethylamino group via nucleophilic substitution or amide bond formation under mild conditions (e.g., DMSO or DMF as solvent at 60–80°C) .

- Step 3 : Purify intermediates via column chromatography and confirm structures using ¹H/¹³C-NMR (e.g., Varian Mercury 400 MHz in DMSO-d₆) and FT-IR to validate carbonyl (1650–1700 cm⁻¹) and amide (3300 cm⁻¹) stretches .

Q. How is the purity and stability of the compound assessed during synthesis?

- Methodology :

- Purity : Use thin-layer chromatography (TLC) with Merck Silica Gel 60 F₂₅₄ plates and UV visualization. Validate via HPLC (>95% purity threshold) .

- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, monitoring by LC-MS to identify degradation products .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. elemental analysis) be resolved for this compound?

- Methodology :

- Step 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly for thiazole and furan protons .

- Step 2 : Recalculate elemental analysis (C, H, N) using combustion analysis and compare with theoretical values. Discrepancies >0.3% may indicate residual solvents or incomplete purification .

- Step 3 : Use X-ray crystallography (if crystalline) to confirm bond geometries and resolve ambiguities, as done for analogous thiazole derivatives .

Q. What strategies optimize the compound’s anticancer activity through structure-activity relationship (SAR) studies?

- Methodology :

- Step 1 : Synthesize analogs with variations in the furan moiety (e.g., replacing furan with thiophene or pyridine) and the benzamide substituents (e.g., adding electron-withdrawing groups) .

- Step 2 : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays . Prioritize analogs with IC₅₀ < 10 μM .

- Step 3 : Evaluate pro-apoptotic activity via flow cytometry (Annexin V/PI staining) and cell cycle arrest (e.g., G1/S phase blockade) .

Q. How does the compound interact with bacterial enzymes like acps-pptase, and what biochemical pathways are affected?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to predict binding to acps-pptase’s active site, focusing on hydrogen bonds with the thiazole NH and furan oxygen .

- Step 2 : Validate inhibition via enzyme kinetics (Km/Vmax changes) and monitor downstream effects on lipid biosynthesis using radiolabeled acetate incorporation assays .

- Step 3 : Use transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., fatty acid metabolism) in treated bacterial cultures .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology :

- Step 1 : Reassess solubility and bioavailability using logP calculations (e.g., >3 indicates poor aqueous solubility) and conduct PK/PD studies in rodent models .

- Step 2 : Explore prodrug strategies (e.g., esterification of the amide group) to enhance absorption, as seen in nitazoxanide derivatives .

- Step 3 : Use metabolomics (LC-HRMS) to identify active metabolites or degradation products that may contribute to in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.